molecular formula C5H3N3O B12975552 3-Cyanopyrazine 1-oxide CAS No. 25594-31-4

3-Cyanopyrazine 1-oxide

Cat. No.: B12975552
CAS No.: 25594-31-4
M. Wt: 121.10 g/mol
InChI Key: LBKKPDMRMAJTRR-UHFFFAOYSA-N
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Description

3-Cyanopyrazine 1-oxide is an organic compound with the molecular formula C5H3N3O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a cyano group (-CN) and an N-oxide group (-N→O) attached to the pyrazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazine 1-oxide typically involves the oxidation of 3-cyanopyrazine. One common method includes heating 3-cyanopyrazine in the presence of water as a solvent and sulfuric acid as a co-catalyst. An oxidizing agent, such as hydrogen peroxide, is then added dropwise to the reaction mixture. The mixture undergoes an oxidation reaction, and the product is subsequently cooled, filtered, and dried .

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to achieve high selectivity and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Cyanopyrazine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyanopyrazine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The cyano group can act as an electron-withdrawing group, affecting the compound’s electronic properties and its interactions with enzymes and receptors. These interactions can lead to the modulation of biological pathways, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine N-oxide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Cyanopyrazine 1-oxide: Similar structure but with the cyano group at the 2-position.

    3-Methoxycarbonylpyrazine 1-oxide: Similar structure but with a methoxycarbonyl group instead of a cyano group.

Uniqueness

3-Cyanopyrazine 1-oxide is unique due to the presence of both the cyano and N-oxide groups, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biological Activity

3-Cyanopyrazine 1-oxide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and microbial metabolism. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is a derivative of pyrazine, characterized by the presence of a cyano group and an oxide functional group. Its structure can be represented as follows:

C5H4N4O\text{C}_5\text{H}_4\text{N}_4\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of cyanopyrazines can modulate apoptosis in cancer cells, potentially through pathways involving survivin and other inhibitors of apoptosis proteins (IAPs) .
  • Microbial Metabolism : The compound has been evaluated for its role in microbial degradation processes, particularly for its conversion by certain bacteria into useful metabolites .

The anticancer activity of this compound derivatives appears to be linked to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that these compounds can lead to significant reductions in survivin expression, which is critical for cancer cell survival.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various 3-cyanopyrazine derivatives against several human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers. The results indicated that certain derivatives exhibited IC50 values comparable to or better than standard chemotherapeutic agents like 5-FU (Table 1).
    CompoundIC50 (µM) - PC-3IC50 (µM) - MDA-MB-231IC50 (µM) - HepG2
    5c533066
    5e2519Comparable to 5-FU
    Control>100>100>100
  • Cell Cycle Analysis : Flow cytometry analysis revealed that compounds such as 5c and 5e caused significant cell cycle arrest in the G2/M phase, indicating their potential as effective anticancer agents .

Microbial Metabolism

In addition to its anticancer properties, this compound has been studied for its role in microbial metabolism. Research has shown that specific bacterial strains can utilize this compound as a substrate, leading to the synthesis of valuable products like nicotinamide without harmful by-products .

Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-5-4-8(9)2-1-7-5/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKKPDMRMAJTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618472
Record name 4-Oxo-4lambda~5~-pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25594-31-4
Record name 4-Oxo-4lambda~5~-pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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